N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 5, a morpholinoethylamine side chain, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide backbone. The hydrochloride salt enhances its solubility and bioavailability.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-16-3-6-21-22(17(16)2)25-24(32-21)27(8-7-26-9-11-29-12-10-26)23(28)18-4-5-19-20(15-18)31-14-13-30-19;/h3-6,15H,7-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYTUJGAFLUZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₃₋₄ClN₃O₂S
- Molecular Weight: Approximately 378.9 g/mol
- CAS Number: 1215851-38-9
Structural Features
The compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a dioxine ring which contribute to its biological activity. The presence of the dimethyl group on the benzothiazole enhances lipophilicity and may affect receptor interactions.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzothiazole derivatives, including this compound. The mechanism often involves:
- Inhibition of Cell Proliferation: Research indicates that compounds similar to this compound exhibit significant inhibition of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at micromolar concentrations .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 4.0 | Inhibition of migration |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated activity against various bacterial strains:
- Staphylococcus aureus: Significant antibacterial activity was observed at non-cytotoxic concentrations.
- Escherichia coli: Moderate activity was noted, suggesting potential for further development in treating bacterial infections .
Neuropharmacological Effects
Research has indicated that derivatives of this compound could act on serotonin receptors:
- Binding Affinity: Compounds derived from the same benzothiazole framework have shown high affinities for 5-HT1A and 5-HT2A receptors, indicating potential antidepressant effects .
| Receptor | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 17 nM |
| 5-HT2A | 0.71 nM |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: Interaction with serotonin receptors may mediate its neuropharmacological effects.
- Apoptosis Induction: Evidence suggests that this compound can promote apoptosis in cancer cells through various pathways including caspase activation.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities of benzothiazole derivatives:
- Study on Anticancer Activity: A series of benzothiazole compounds were synthesized and tested for their anticancer properties. The lead compounds exhibited significant cytotoxic effects across multiple cancer cell lines .
- Antimicrobial Evaluation: Research highlighted the efficacy of these compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
- Neuropharmacological Assessment: Compounds were evaluated for their antidepressant-like effects using forced swimming tests and tail suspension tests, demonstrating promising results .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of Dimethyl Groups : Methylation using methyl iodide.
- Attachment of the Morpholine Moiety : Reaction with 2-chloroethylmorpholine.
- Formation of the Carboxamide : Coupling with a carboxylic acid derivative using coupling reagents like EDCI.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity to elicit desired biological effects.
Biological Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit anticancer properties by inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound's structure suggests potential efficacy against various microbial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have documented the efficacy and applications of benzothiazole derivatives:
- Anticancer Study : A study published in Medicinal Chemistry demonstrated that benzothiazole derivatives significantly inhibited cancer cell proliferation in vitro and in vivo models by inducing apoptosis .
- Anti-inflammatory Research : In a pharmacological review, various benzothiazole compounds were shown to reduce inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .
- Antimicrobial Efficacy : A recent investigation highlighted the antimicrobial activity of these compounds against resistant bacterial strains, indicating their role as potential candidates for new antibiotics .
Comparison with Similar Compounds
Triazole-Thiones (Compounds [7–9])
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) as tautomeric triazole derivatives. These compounds share heterocyclic cores with the target molecule but differ in:
- Core Structure : Triazole-thione vs. benzothiazole-dihydrodioxine.
- Substituents: Phenylsulfonyl and fluorophenyl groups vs. morpholinoethyl and methylbenzothiazole.
- Synthesis : Compounds [7–9] are synthesized via cyclization of hydrazinecarbothioamides, while the target compound likely involves amide coupling and alkylation steps.
Functional Implications :
- The triazole-thiones’ sulfonyl groups may enhance binding to hydrophobic enzyme pockets, whereas the target’s morpholinoethyl group could improve water solubility and tissue penetration.
- IR spectral data for compounds [7–9] confirm the absence of C=O bands (1663–1682 cm⁻¹) post-cyclization, whereas the target’s carboxamide group would retain a strong C=O signal .
Thiazolylmethylcarbamates (Compounds x–z)
lists thiazol-5-ylmethylcarbamates (e.g., compounds x–z) with structural parallels to the target’s benzothiazole moiety. Key differences include:
- Backbone : Carbamates vs. carboxamide.
- Substituents: Hydroperoxypropan-2-yl and methylureido groups vs. morpholinoethyl and dihydrodioxine.
Functional Implications :
- Carbamates (compounds x–z) are prone to hydrolysis, whereas carboxamides (target compound) exhibit greater metabolic stability.
Physicochemical and Spectral Comparisons
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | Triazole-Thiones ([7–9]) | Thiazolylmethylcarbamates (x–z) |
|---|---|---|---|
| Core Heterocycle | Benzothiazole + dihydrodioxine | 1,2,4-Triazole-thione | Thiazole + carbamate |
| Key Substituents | Morpholinoethyl, methylbenzothiazole | Phenylsulfonyl, fluorophenyl | Hydroperoxypropan-2-yl, methylureido |
| Spectral Features | Expected C=O (1660–1680 cm⁻¹), NH stretches | C=S (1247–1255 cm⁻¹), no C=O | C=O (carbamate: ~1700 cm⁻¹) |
| Solubility | Enhanced via hydrochloride salt | Moderate (polar sulfonyl groups) | Low (hydrophobic alkyl chains) |
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent Selection : Ethanol or acetonitrile (as in and ) may influence reaction rates and byproduct formation. Testing polar aprotic solvents (e.g., DMF) could enhance nucleophilic substitution steps.
- Temperature Control : Elevated temperatures (e.g., reflux conditions in ) can accelerate reactions but may degrade sensitive intermediates. Real-time monitoring via TLC or HPLC () helps balance speed and stability.
- Purification : Flash chromatography () or recrystallization () improves purity. For complex mixtures, gradient elution with ethyl acetate/hexane systems is recommended.
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) or acid/base catalysts () can reduce reaction steps.
Advanced Consideration : Integrate computational reaction path searches () to predict optimal conditions, minimizing trial-and-error experimentation.
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR () resolve substituent positions and confirm morpholinoethyl and dihydrobenzo[d]dioxine moieties. DEPT-135 or HSQC experiments clarify quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (). ESI or MALDI-TOF detects fragmentation patterns for structural confirmation.
- Infrared (IR) Spectroscopy : Identifies carbonyl (amide C=O, ~1650 cm) and aromatic C-H stretches ().
- HPLC-PDA/UPLC : Quantifies purity and monitors degradation products (). Use C18 columns with acetonitrile/water gradients.
Advanced Consideration : Pair X-ray crystallography (if crystalline) with DFT calculations () to validate stereoelectronic effects.
How can computational chemistry be integrated to predict reaction mechanisms or optimize synthesis?
Methodological Answer:
- Reaction Path Searches : Tools like GRRM or Gaussian () model transition states and intermediates. For example, simulate amide bond formation or morpholinoethyl group coupling.
- Quantum Chemical Calculations : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2 in ) to guide solvent and catalyst selection.
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., temperature, solvent) for high-yield steps ().
Data Integration : Cross-validate computational predictions with experimental kinetics (e.g., in situ IR, ).
How should researchers address discrepancies in reaction yields during scale-up?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs () to identify critical factors (e.g., stirring rate, solvent volume) affecting yield.
- Kinetic Profiling : Monitor reaction progression at different scales via inline spectroscopy (). Adjust heating/cooling rates to mitigate exothermicity.
- Contamination Checks : Trace metal impurities (e.g., from catalysts) can inhibit reactions; ICP-MS or chelation resins () mitigate this.
Advanced Consideration : Apply microreactor systems () to maintain consistent mixing and heat transfer during scale-up.
What methodological approaches are recommended for evaluating the compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance). Reference for triazole-thiadiazole bioactivity protocols.
- Cell-Based Studies : Use MTT assays () for cytotoxicity profiling. Include positive controls (e.g., doxorubicin) and dose-response curves (IC).
- Metabolic Stability : Incubate with liver microsomes () to assess CYP450-mediated degradation.
Advanced Consideration : Perform molecular docking () to predict binding modes with target proteins before wet-lab testing.
How can systematic structural modifications guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Replace the morpholinoethyl group with piperazine or pyrrolidine () to assess steric/electronic effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) to the benzothiazole ring () and compare bioactivity.
- Pro-drug Design : Synthesize ester or carbamate derivatives () to improve solubility or bioavailability.
Data Analysis : Use multivariate statistics (PCA or PLS, ) to correlate structural features with activity.
What protocols are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B). Monitor via HPLC ().
- Thermal Stability : Use TGA/DSC () to determine decomposition temperatures.
- Solution Stability : Store in PBS at 37°C and analyze degradation products weekly ().
Advanced Consideration : Isotope-labeling (e.g., C) tracks metabolic pathways in vivo ().
How can researchers develop validated analytical methods for quantifying the compound in complex matrices?
Methodological Answer:
- Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges () to isolate the compound from biological fluids.
- LC-MS/MS : Develop MRM (Multiple Reaction Monitoring) transitions for high specificity (). Optimize ion source parameters (e.g., capillary voltage).
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ, precision (RSD < 5%), and recovery (>90%) per ICH guidelines.
Advanced Consideration : Implement isotopically labeled internal standards (e.g., C or H analogs) for absolute quantification ().
What in vitro and in vivo models are appropriate for preliminary toxicity assessment?
Methodological Answer:
- In Vitro :
- Hepatotoxicity : Primary hepatocytes or HepG2 cells () with ALT/AST release assays.
- Genotoxicity : Ames test () or comet assay.
- In Vivo :
- Acute Toxicity : OECD 423 guidelines in rodents (dose range: 10–2000 mg/kg).
- Subchronic Studies : 28-day repeat dosing with histopathology ().
Advanced Consideration : Use organ-on-a-chip models () for human-relevant toxicity screening.
How can researchers resolve conflicting data in solubility and permeability studies?
Methodological Answer:
- Solubility : Compare shake-flask () vs. potentiometric (e.g., CheqSol) methods. Use surfactants (e.g., Tween 80) for poorly soluble compounds.
- Permeability : Parallel artificial membrane (PAMPA) vs. Caco-2 assays (). Validate with in situ intestinal perfusion (rodent models).
- Data Reconciliation : Apply ANOVA or Bland-Altman analysis () to identify systematic biases.
Advanced Consideration : Molecular dynamics simulations () model membrane interactions to explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
